molecular formula C9H6BrIN2O B13692012 3-(3-Bromo-4-iodophenyl)isoxazol-5-amine

3-(3-Bromo-4-iodophenyl)isoxazol-5-amine

Cat. No.: B13692012
M. Wt: 364.96 g/mol
InChI Key: CYQXBXQVGPCKPU-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-iodophenyl)isoxazol-5-amine is a halogenated isoxazole derivative featuring a bromine atom at the 3-position and an iodine atom at the 4-position of the phenyl ring. This compound belongs to a class of heterocyclic molecules widely explored in medicinal chemistry due to their ability to modulate protein-protein interactions, particularly in bromodomains and kinase targets . The unique combination of bromo and iodo substituents introduces distinct electronic and steric effects, making it a candidate for structure-activity relationship (SAR) studies against targets like BRD4, TRIM24, and ATR kinase .

Properties

Molecular Formula

C9H6BrIN2O

Molecular Weight

364.96 g/mol

IUPAC Name

3-(3-bromo-4-iodophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6BrIN2O/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2

InChI Key

CYQXBXQVGPCKPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=C2)N)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MFCD33022544 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation. The process involves the selection of a crystal form, such as crystal form A-I, which is known for its good solubility and stability . The preparation method is designed to be simple and suitable for industrial large-scale production.

Industrial Production Methods

Industrial production of MFCD33022544 typically follows the same synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, making it feasible for commercial applications. The use of methanesulfonate crystal forms in industrial production ensures that the compound maintains its stability and solubility, which are crucial for its applications.

Chemical Reactions Analysis

Types of Reactions

MFCD33022544 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD33022544 include water radical cations, which facilitate oxidation reactions under ambient conditions . These reactions do not require traditional chemical catalysts or oxidants, making them eco-friendly and efficient.

Major Products Formed

The major products formed from the reactions of MFCD33022544 depend on the specific reaction conditions and reagents used. For example, the oxidation of aromatic amines using water radical cations can lead to the formation of quaternary ammonium cations, which are significant in drug development .

Scientific Research Applications

MFCD33022544 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of MFCD33022544 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on BRD4 Binding

Compound Substituents ΔTm (°C) Docking Score Reference
3-Ethylbenzo[d]isoxazol-5-amine 3-Ethyl, 6-methoxy 7.2 −7.2
3-Methyl analog (12) 3-Methyl, 6-methoxy 6.5 −6.6
3-(2'-Br-phenyl) derivative (11g) 2'-Bromo 7.8 −7.5

Electronic and Steric Properties

  • Bromo vs. Iodo: Bromine (electronegativity = 2.96) and iodine (2.66) differ in electron-withdrawing strength. Iodine’s larger atomic radius (1.98 Å vs.
  • 3-Methyl-4-[3-(trifluoromethyl)phenyl]isoxazol-5-amine (Compound 2) : The CF3 group’s strong electron-withdrawing effect contrasts with iodine’s polarizability, impacting electronic distribution on the isoxazole ring .

Table 2: Molecular Properties of Halogenated Isoxazoles

Compound Molecular Weight LogP (Predicted) Halogen Effects
This compound ~373.97 ~3.2 Mixed EWG, high steric bulk
3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine 257.06 ~2.8 Moderate EWG, smaller size
3-(4-Bromophenyl)isoxazol-5-amine 239.07 ~2.5 Classic hydrophobic interaction

Pharmacokinetic Considerations

  • Iodine’s high molecular weight and lipophilicity may improve membrane permeability but reduce aqueous solubility. Comparatively, brominated analogs like 3-(4-bromophenyl)isoxazol-5-amine exhibit moderate solubility (LogP ~2.5) .
  • N-Ethyl substitution on the amino group (e.g., N-ethyl-3-phenylisoxazol-5-amine) enhances enantioselectivity in catalytic reactions but may alter metabolic stability .

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